1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Description
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-1-2-7(11)6(3-5)8(15)4-9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRSWNVHYPHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,5-Difluorophenyl Trifluoromethyl Ketone: Synthesis, Structural Elucidation, and Application
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The trifluoromethyl ketone (TFMK) moiety, in particular, has emerged as a critical pharmacophore, renowned for its ability to act as a potent and often reversible covalent inhibitor of serine and cysteine proteases.[3] This guide provides an in-depth technical examination of 2,5-difluorophenyl trifluoromethyl ketone, a molecule that synergistically combines the potent electrophilicity of the TFMK group with the unique electronic and metabolic attributes of a difluorinated aromatic ring. We will explore its logical synthesis, delve into a comprehensive structural characterization using modern spectroscopic techniques, analyze its chemical reactivity, and discuss its significance and applications for professionals in drug discovery and development.
Introduction: The Strategic Value of Fluorination
The trifluoromethyl (CF₃) group is a key bioisostere in drug design, prized for its high electronegativity, metabolic stability, and ability to enhance lipophilicity, thereby improving pharmacokinetic profiles and binding selectivity.[4][5] When incorporated into a ketone, the CF₃ group profoundly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic feature is the basis for the TFMK's utility as an inhibitor of hydrolytic enzymes, where it can form a stable, yet potentially reversible, hemiketal or hemithioketal adduct with active site residues like serine or cysteine.[3]
The addition of a 2,5-difluorophenyl ring further refines the molecule's properties. The fluorine atoms modulate the electronic environment of the aromatic ring, influence pKa, and can block sites of metabolic oxidation, increasing the compound's in vivo half-life.[1][4] The specific 2,5-substitution pattern creates a distinct electronic and steric profile that can be exploited to achieve selective binding to a biological target. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and strategically deploy this valuable chemical entity.
Synthesis and Purification
The synthesis of aryl trifluoromethyl ketones is well-established, with several reliable methods available.[6][7] A robust and frequently employed strategy involves the nucleophilic addition of an organometallic reagent to a trifluoroacetylating agent, such as ethyl trifluoroacetate. This approach is favored due to the commercial availability of starting materials and generally high yields.
Recommended Synthetic Protocol: Grignard Reaction
This protocol details the synthesis via the formation of a Grignard reagent from 1-bromo-2,5-difluorobenzene, followed by reaction with ethyl trifluoroacetate.
Experimental Workflow Diagram
Caption: Grignard-based synthesis of the target ketone.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a dry nitrogen or argon atmosphere.
-
Grignard Formation: Place magnesium turnings in the flask. Add a solution of 1-bromo-2,5-difluorobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium and initiate the reaction (e.g., with gentle heating or an iodine crystal). Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.
-
Trifluoroacetylation: Cool a separate flask containing a solution of ethyl trifluoroacetate in anhydrous diethyl ether to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula or dropping funnel, maintaining the low temperature.
-
Reaction Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it over a mixture of crushed ice and dilute hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.
Structural Elucidation and Characterization
Confirming the chemical structure of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and environment of atoms in the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| NMR Data Summary for 2,5-Difluorophenyl Trifluoromethyl Ketone | | :--- | :--- | | ¹H NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | H-3 | ~7.4-7.6 ppm, ddd (doublet of doublet of doublets) | | H-4 | ~7.2-7.4 ppm, ddd | | H-6 | ~7.7-7.9 ppm, ddd | | ¹⁹F NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | CF₃ | ~ -71 to -73 ppm, s (singlet) | | C2-F | ~ -115 to -125 ppm, m (multiplet) | | C5-F | ~ -115 to -125 ppm, m (multiplet) | | ¹³C NMR | Expected Chemical Shift (δ, ppm) & Multiplicity | | C=O | ~175-180 ppm, q (quartet, ²JCF) | | CF₃ | ~115-120 ppm, q (quartet, ¹JCF) | | C-F (C2, C5) | ~155-165 ppm, d (doublet, ¹JCF) | | C-H (Aromatic) | ~115-130 ppm, various multiplicities due to C-F coupling | | C-ipso (C1) | ~120-130 ppm, dd (doublet of doublets) |
Causality and Interpretation:
-
¹H NMR: The three aromatic protons will appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho, meta H-H coupling) and with the two fluorine atoms on the ring (ortho, meta, para H-F coupling).
-
¹⁹F NMR: The trifluoromethyl group typically appears as a sharp singlet in a characteristic region around -72 ppm.[8] The two aromatic fluorines will show complex multiplets due to coupling with each other and the aromatic protons.
-
¹³C NMR: The most notable signals are the quartets for the CF₃ carbon and the carbonyl carbon, arising from coupling to the three fluorine atoms. The carbons directly bonded to fluorine (C2, C5) will appear as large doublets due to one-bond C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
| IR Spectroscopy Data Summary | | :--- | :--- | | Frequency Range (cm⁻¹) | Assignment | | 1710 - 1740 | C=O Stretch (Ketone) - Strong, sharp | | 1480 - 1600 | C=C Stretch (Aromatic ring) | | 1100 - 1350 | C-F Stretch (CF₃) - Very strong, broad | | 1000 - 1100 | C-F Stretch (Aryl-F) |
Interpretation: The most diagnostic peak is the strong, sharp absorption for the carbonyl (C=O) group.[9] Its frequency is higher than a typical aryl ketone due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. The C-F stretching region will be dominated by intense, broad signals characteristic of the CF₃ group and the aryl-fluorine bonds.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| Mass Spectrometry Data (Electron Ionization - EI) | | :--- | :--- | | m/z (mass-to-charge ratio) | Assignment | | 210 | [M]⁺˙ (Molecular Ion) | | 141 | [M - CF₃]⁺ (Loss of trifluoromethyl radical) | | 113 | [C₆H₃F₂]⁺ (Difluorophenyl cation) | | 69 | [CF₃]⁺ (Trifluoromethyl cation) |
Interpretation: Under electron ionization, the molecular ion peak [M]⁺˙ is expected at m/z 210. A very common and prominent fragmentation pathway for trifluoromethyl ketones is the alpha-cleavage to lose the stable trifluoromethyl radical (•CF₃), resulting in a strong peak for the 2,5-difluoro-benzoyl cation at m/z 141.[11] This fragment is often the base peak in the spectrum.
Chemical Reactivity: The Activated Carbonyl
The defining characteristic of a trifluoromethyl ketone is its highly electrophilic carbonyl carbon. The three fluorine atoms inductively withdraw electron density, making the carbonyl carbon exceptionally susceptible to attack by nucleophiles.
Reversible Hydration: In the presence of water or other protic nucleophiles, TFMKs exist in a rapid equilibrium with their corresponding hydrate (gem-diol) form.[3] This phenomenon is crucial for their biological activity and must be considered during analysis, as the hydrate may be the dominant species observed under certain conditions (e.g., in NMR with D₂O/DMSO mixtures).[12]
Caption: Reversible hydration equilibrium of the TFMK.
Applications in Drug Development
The unique chemical structure of 2,5-difluorophenyl trifluoromethyl ketone makes it a highly valuable building block for the development of therapeutic agents, particularly enzyme inhibitors.
Mechanism of Enzyme Inhibition: Many serine and cysteine proteases are implicated in diseases ranging from inflammation to viral replication and cancer. The TFMK moiety can act as a "warhead" that targets the nucleophilic serine or cysteine residue in the enzyme's active site. The nucleophilic attack on the electrophilic carbonyl carbon forms a stable tetrahedral hemiketal or hemithioketal intermediate, effectively inactivating the enzyme.[3][12] This interaction is often reversible, which can be advantageous in reducing off-target effects.
Caption: Mechanism of covalent inhibition by a TFMK.
The 2,5-difluorophenyl group serves as the recognition element, directing the TFMK warhead to the enzyme's active site. Its specific steric and electronic properties can be tailored to fit into binding pockets, enhancing both the potency and selectivity of the inhibitor.
Safety and Handling
As with any laboratory chemical, 2,5-difluorophenyl trifluoromethyl ketone should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[13]
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.[13]
Conclusion
2,5-Difluorophenyl trifluoromethyl ketone is more than just a chemical compound; it is a strategic tool for researchers in medicinal chemistry. Its structure is a deliberate convergence of features designed to confer potent biological activity: a highly electrophilic TFMK core for covalent enzyme inhibition and a difluorinated phenyl ring for modulating binding affinity and pharmacokinetic properties. A thorough understanding of its synthesis, spectroscopic signatures, and inherent reactivity, as detailed in this guide, is essential for its effective application in the rational design of next-generation therapeutics.
References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(88), 10296-10310. [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]
-
Edwards, P. D., et al. (1997). Orally Active Trifluoromethyl Ketone Inhibitors of Human Leukocyte Elastase. Journal of Medicinal Chemistry, 40(13), 1876-1885. [Link]
-
O'Hagan, D., et al. (n.d.). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Information. University of St Andrews. [Link]
-
Smits, R., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(17), 4963-4966. [Link]
-
O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Wang, Z., et al. (2019). Background on synthesis of 1,1,1‐trifluoro‐2,5‐diketones and their derivatives. Journal of the Chinese Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
Unknown Author. (2019). Synthesis of Difluoromethyl Ketones. Fluorine Notes. [Link]
-
Reeves, J. T., et al. (2011). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 88, 328-338. [Link]
-
Tota, A., et al. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
-
Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 440-448. [Link]
-
Smith, K., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Western Kentucky University. [Link]
-
Unknown Author. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences. [Link]
-
Reddy, V. P., & Kumar, V. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
O'Hagan, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Wang, F., et al. (2011). Chlorodifluoromethyl aryl ketones and sulfones as difluorocarbene reagents: The substituent effect. Journal of Fluorine Chemistry, 132(10), 757-762. [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Link]
-
Kornath, A., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Dilman, A. D., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
-
Shcherbakov, D. N., et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. [Link]
-
Zhang, X., et al. (2021). EI-MS spectra from GC-Q-TOF MS of: (a) 2,6-difluoroiodobenzene, (b)... ResearchGate. [Link]
-
Wikipedia. (n.d.). Time-of-flight mass spectrometry. [Link]
-
Unknown Author. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]
-
Seger, E. S., et al. (2016). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry. [Link]
-
Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. [Link]
-
The Chem App. (2022). Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS). YouTube. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Mary, Y. S., et al. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 6(5), 102-114. [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. keyorganics.net [keyorganics.net]
- 15. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to Beta-Trifluoromethyl Ketones in Drug Discovery
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] The trifluoromethyl (CF3) group, in particular, has become a privileged moiety due to its profound and predictable influence on a molecule's physicochemical and biological properties.[3] Its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa make it an invaluable tool for optimizing drug candidates.[2][3][4] This guide focuses on a specific, highly valuable class of fluorinated compounds: beta-trifluoromethyl (β-TFM) ketones. These structures have emerged as powerful tools in drug discovery, primarily for their ability to act as potent and often reversible covalent inhibitors of various enzyme classes.[5][6][7]
This document will provide a comprehensive overview of the synthesis, unique chemical properties, and diverse applications of β-TFM ketones. We will delve into their mechanism of action as enzyme inhibitors, their role as bioisosteres, and their impact on pharmacokinetic profiles, offering a technical resource for researchers and professionals in the field of drug development.
The Unique Chemistry of the β-Trifluoromethyl Ketone Moiety
The defining feature of a β-TFM ketone is the powerful electron-withdrawing effect of the trifluoromethyl group, which significantly enhances the electrophilicity of the adjacent carbonyl carbon.[5][8] This heightened reactivity is the foundation of their utility as enzyme inhibitors.
Covalent Inhibition and Transition-State Mimicry
β-TFM ketones are particularly well-suited to inhibit serine and cysteine proteases, as well as esterases.[5][8][9] The catalytic mechanism of these enzymes involves a nucleophilic attack by a serine or cysteine residue on the carbonyl carbon of a substrate, forming a tetrahedral intermediate. The highly electrophilic carbonyl of a β-TFM ketone acts as an effective "trap" for these nucleophilic residues.
Upon entering the enzyme's active site, the carbonyl carbon of the β-TFM ketone is readily attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue.[6][8] This results in the formation of a stable, yet often reversible, hemiketal or thiohemiketal adduct.[5][8] This adduct is a mimic of the natural transition state of the enzymatic reaction, leading to potent inhibition.[10][11]
// Nodes Enzyme_Active_Site [label="Enzyme Active Site\n(Serine/Cysteine)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFM_Ketone [label="β-Trifluoromethyl Ketone\n(Electrophilic Carbonyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="Tetrahedral Intermediate\n(Hemiketal/Thiohemiketal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Enzyme Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Enzyme_Active_Site -> Transition_State [label="Nucleophilic Attack"]; TFM_Ketone -> Transition_State [label="Covalent Bond Formation"]; Transition_State -> Inhibition [label="Mimics Natural Transition State"]; } dot Caption: Covalent inhibition mechanism of β-TFM ketones.
Reversible Covalency: A "Sweet Spot" in Drug Design
The concept of reversible covalent inhibition has gained significant traction in drug discovery. It offers a compelling balance between the prolonged target engagement of irreversible inhibitors and the more favorable safety profile of non-covalent inhibitors.[6] β-TFM ketones are exemplary reversible covalent warheads.[6][7] The stability of the hemiketal or thiohemiketal adduct can be tuned by modifying the surrounding molecular structure, allowing for control over the duration of inhibition. This "tunability" is a key advantage in optimizing both potency and safety.
Synthesis of β-Trifluoromethyl Ketones
A variety of synthetic methods have been developed to access β-TFM ketones, reflecting their growing importance in medicinal chemistry.[12]
Classical and Modern Synthetic Approaches
Historically, the synthesis of β-TFM ketones often involved multi-step sequences. A common strategy is the C-C bond formation between a nitroalkane and trifluoroacetaldehyde ethyl hemiacetal, followed by reduction of the nitro group and subsequent oxidation.[8]
More recently, advances in photoredox catalysis have provided more direct and efficient routes.[13][14][15] For instance, a three-component reaction involving a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO under organophotoredox conditions has been reported for the synthesis of β-trifluoromethyl β-amino ketones.[13][16] Another innovative approach utilizes the photocatalyzed cross-coupling of bromotrifluoroacetone and alkenes.[7][17]
Asymmetric Synthesis for Chiral Scaffolds
Given the importance of stereochemistry in drug action, the enantioselective synthesis of β-TFM ketones is of paramount importance. Chiral N-heterocyclic carbene (NHC)-catalyzed reactions have been successfully employed for the diastereo- and enantioselective synthesis of β-trifluoromethyl-β-lactones, which can serve as precursors to chiral β-TFM ketones.[18][19] Additionally, nickel-catalyzed asymmetric reductive cross-coupling has emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be converted to the desired β-TFM alcohols.[20][21]
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The unique properties of β-TFM ketones have been leveraged in the development of inhibitors for a range of therapeutic targets.
Protease Inhibitors for Infectious Diseases
A notable application of β-TFM ketones is in the development of inhibitors for viral proteases. For example, a series of β-TFM ketones were designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral life cycle.[8][22] One of the most potent inhibitors from this series exhibited time-dependent inhibition with a Ki value of 0.3 µM.[8] The substrate-based design of these inhibitors highlights the effectiveness of mimicking the natural substrate to achieve high potency and selectivity.[8]
Modulating Kinase Activity in Oncology
Beyond proteases, β-TFM ketones have also been explored as covalent reversible inhibitors of kinases, an important class of enzymes in cancer therapy. An aromatic trifluoromethyl ketone moiety has been characterized as a novel warhead for targeting non-catalytic cysteine residues in kinases.[23][24] This strategy led to the development of potent and selective covalently reversible inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers.[23] This work underscores the versatility of the β-TFM ketone warhead in targeting different enzyme classes.
Esterase Inhibitors
β-TFM ketones have also proven to be potent inhibitors of esterases.[25] For instance, 3-octylthio-1,1,1-trifluoropropan-2-one (OTFP) was identified as a tight, slow-binding inhibitor of antennal esterases with an IC50 of 0.08 µM.[25] Such inhibitors have potential applications in agriculture as pest control agents by disrupting pheromone communication.[10]
The Role of β-Trifluoromethyl Ketones as Bioisosteres
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a fundamental strategy in medicinal chemistry.[26][27] The trifluoromethyl group itself is often considered a bioisostere for other groups, and the entire β-TFM ketone moiety can also serve as a bioisosteric replacement.
For example, the β-TFM ketone group has been investigated as a surrogate for carboxylic acids.[28] This replacement can have a significant impact on a molecule's pharmacokinetic profile, including pKa, lipophilicity, and cell permeability.[28]
Impact on ADME Properties
The incorporation of fluorine, and specifically the trifluoromethyl group, can have a profound and often beneficial impact on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][4][29]
Enhancing Permeability and Oral Exposure
Strategically placed fluorine atoms can improve a compound's permeability across biological membranes.[29] In a study on MK2 inhibitors, the introduction of fluorine led to improved permeability, solubility, and in vivo clearance, ultimately resulting in significantly enhanced oral exposure.[29] This demonstrates that fluorination can synergistically improve multiple ADME parameters.
Modulating Metabolism
The strong carbon-fluorine bond makes the trifluoromethyl group highly resistant to metabolic degradation.[3] This can be a significant advantage in drug design, as it can block sites of metabolism and increase a drug's half-life. The metabolic stability of the trifluoromethyl group is a key reason for its prevalence in pharmaceuticals.[3]
Experimental Protocols
General Procedure for the Synthesis of β-Trifluoromethyl β-Amino Ketones via Photoredox Catalysis
The following is a representative protocol for the synthesis of β-trifluoromethyl β-amino ketones, adapted from the literature.[13]
-
To an 8 mL vial equipped with a magnetic stir bar, add the corresponding styrene (0.25 mmol, 1.0 equiv), 4DPAIPN (0.02 equiv), and the hydroxylamine reagent (0.50 mmol, 2.0 equiv).
-
Add 2.5 mL of dry DMSO under an inert atmosphere.
-
Degas the reaction mixture with argon for 20 seconds.
-
Irradiate the mixture for 4 hours with a 427 nm LED.
-
Upon completion, quench the reaction and purify the product by column chromatography.
// Nodes Start [label="Combine Reactants:\nStyrene, 4DPAIPN, Hydroxylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Solvent [label="Add Dry DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="Degas with Argon", fillcolor="#F1F3F4", fontcolor="#202124"]; Irradiate [label="Irradiate with 427 nm LED (4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Quench and Purify", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="β-Trifluoromethyl β-Amino Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Add_Solvent; Add_Solvent -> Degas; Degas -> Irradiate; Irradiate -> Workup; Workup -> Product; } dot Caption: Workflow for photoredox synthesis of β-TFM β-amino ketones.
In Vitro Enzyme Inhibition Assay
To evaluate the inhibitory potency of synthesized β-TFM ketones, a standard in vitro enzyme assay can be performed. The following is a general outline.
-
Prepare a solution of the purified enzyme in an appropriate buffer.
-
Prepare serial dilutions of the β-TFM ketone inhibitor.
-
In a microplate, combine the enzyme solution with varying concentrations of the inhibitor and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 or Ki values by fitting the data to appropriate inhibition models.
Quantitative Data Summary
| Compound Class | Target Enzyme | Key Findings | Reference |
| Peptidomimetic β-TFM Ketones | SARS-CoV 3CL Protease | Time-dependent inhibition, Ki = 0.3 µM | [8][22] |
| Aromatic β-TFM Ketones | FGFR4 Kinase | Potent and selective covalent reversible inhibition | [23][24] |
| β-thio β-TFM Ketones | Antennal Esterases | Tight, slow-binding inhibition, IC50 = 0.08 µM | [25] |
Conclusion and Future Perspectives
Beta-trifluoromethyl ketones represent a highly valuable and versatile class of compounds in drug discovery. Their unique electronic properties make them potent, often reversibly covalent, inhibitors of a wide range of enzymes, particularly proteases and esterases. The ongoing development of novel and efficient synthetic methodologies, including asymmetric and photocatalytic approaches, continues to expand the accessibility and diversity of these important scaffolds. As our understanding of the nuanced effects of fluorine on ADME properties grows, the strategic incorporation of the β-TFM ketone moiety will undoubtedly continue to be a powerful tactic in the design of the next generation of therapeutics. The ability to fine-tune the covalent reactivity of these compounds offers a promising avenue for developing drugs with optimized efficacy and safety profiles.
References
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC. (URL: [Link])
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (URL: [Link])
-
New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed. (URL: [Link])
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchGate. (URL: [Link])
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed. (URL: [Link])
-
An update on the discovery and development of reversible covalent inhibitors - PMC. (URL: [Link])
-
Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions | Organic Letters - ACS Publications. (URL: [Link])
-
Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing). (URL: [Link])
-
Enantioselective synthesis of β-trifluoromethylated α-chiral ketones A... - ResearchGate. (URL: [Link])
-
ChemInform Abstract: Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. - Sci-Hub. (URL: [Link])
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC. (URL: [Link])
-
Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC. (URL: [Link])
- Fluorine in drug discovery: Role, design and case studies. (URL: Not available)
-
Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC - PubMed Central. (URL: [Link])
-
Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD. (URL: [Link])
-
Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science Publishers. (URL: [Link])
-
Stereoselective Synthesis of Peptidyl Trifluoromethyl Alcohols and Ketones: Inhibitory Potency Against Human Leucocyte Elastase, Cathepsin G, Porcine Pancreatic Elastase and HIV-1 Protease | Journal of Pharmacy and Pharmacology | Oxford Academic. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
-
Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design | Request PDF - ResearchGate. (URL: [Link])
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC. (URL: [Link])
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])
-
Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. (URL: [Link])
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
-
A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes | ChemRxiv. (URL: [Link])
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (URL: [Link])
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - Brandeis University. (URL: [Link])
-
Recent Advances in Trifluoromethylation of Olefins, Aldehydes, and Ketones. (URL: [Link])
-
The Trifluoromethyl Group in Medical Chemistry - ACS Publications. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (URL: [Link])
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - Organic Chemistry Portal. (URL: [Link])
-
Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
-
Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. (URL: [Link])
-
Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones† - PubMed. (URL: [Link])
-
A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes - ChemRxiv. (URL: [Link])
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - R Discovery. (URL: [Link])
Sources
- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Broad‐Spectrum Halomethyl Ketone Inhibitors Against Coronavirus Main Protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. ChemInform Abstract: Synthesis of β‐Trifluoromethylated Ketones from Propargylic Alcohols by Visible Light Photoredox Catalysis. / ChemInform, 2015 [sci-hub.box]
- 15. Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
- 22. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 28. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Design and Evaluation of Bioisosteres for 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, a Putative Cathepsin S Inhibitor
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of bioisosteres for the compound 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one. Based on the well-established function of the trifluoromethyl ketone (TFMK) moiety as a covalent inhibitor of cysteine proteases, this document posits Cathepsin S (CatS) as a primary biological target. Cathepsin S is a lysosomal cysteine protease critically involved in the processing of the invariant chain (Ii) in antigen-presenting cells, making it a key target in autoimmune diseases and other inflammatory conditions[1]. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from initial bioisosteric design to preclinical evaluation. We will explore strategic replacements for both the 2,5-difluorophenyl ring and the trifluoromethyl ketone warhead, providing detailed synthetic protocols, in-vitro and cell-based assay methodologies, and guidance on in-vivo model selection and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction: The Rationale for Targeting Cathepsin S with 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
The trifluoromethyl ketone functional group is a potent electrophilic "warhead" known to form a reversible covalent bond with the active site cysteine residue of proteases like cathepsins[2]. This interaction mimics the transition state of peptide bond hydrolysis, leading to potent inhibition[2]. The 2,5-difluorophenyl group likely occupies the S2 pocket of the enzyme's active site, a key determinant of inhibitor selectivity among the cathepsin family[3]. The strategic placement of fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability[4].
Cathepsin S is distinguished from other cathepsins by its activity at neutral pH, allowing it to function both within lysosomes and in the extracellular space[5]. Its primary role in the degradation of the invariant chain makes it a crucial regulator of the adaptive immune response[1]. Inhibition of Cathepsin S has shown therapeutic potential in animal models of various autoimmune diseases, including Sjögren's syndrome, rheumatoid arthritis, and multiple sclerosis[1][6]. Therefore, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one represents a promising lead scaffold for the development of novel Cathepsin S inhibitors.
This guide will systematically deconstruct this lead compound and explore bioisosteric modifications aimed at optimizing potency, selectivity, and drug-like properties.
Synthesis of the Core Scaffold
The parent compound, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one, can be synthesized via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a robust method for forming aryl ketones[7][8][9].
Experimental Protocol: Synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent and Substrate Addition: Add a suitable anhydrous solvent, such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath. Add 1,4-difluorobenzene (1.0 equivalent) to the stirred suspension.
-
Acylating Agent Addition: Add 3,3,3-trifluoropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[10].
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one.
Figure 1: Synthetic workflow for the parent compound.
Bioisosteric Design Strategy
The goal of bioisosteric replacement is to create new molecules with similar biological properties but improved physicochemical or pharmacokinetic profiles[4][11][12]. We will consider bioisosteres for both the trifluoromethyl ketone "warhead" and the 2,5-difluorophenyl "recognition element".
Bioisosteres of the Trifluoromethyl Ketone Group
The TFMK group is highly electrophilic and exists in equilibrium with its hydrate form, which is thought to be the active species that binds to the cysteine protease[2]. Bioisosteric replacements should aim to retain this electrophilicity and ability to form a reversible covalent bond, while potentially modulating reactivity, stability, or off-target effects.
| Bioisostere Group | Rationale for Replacement | Potential Advantages |
| α-Ketoamides | Mimics the peptide backbone, potentially increasing affinity. | Can form additional hydrogen bonds with the enzyme active site. |
| Nitrile | A well-established cysteine protease inhibitor warhead. | Smaller size, may offer different binding kinetics. |
| α-Fluorovinylsulfones | Covalent-reversible warhead with tunable reactivity. | Can offer high potency and selectivity.[4] |
| Boronic Acids | Forms a reversible covalent bond with the catalytic serine/cysteine. | May offer a different selectivity profile. |
Bioisosteres of the 2,5-Difluorophenyl Ring
The 2,5-difluorophenyl ring is critical for recognition and binding in the S2 pocket of Cathepsin S. Bioisosteric replacements can alter lipophilicity, solubility, and metabolic stability, and can also explore different interactions within the binding pocket.
| Bioisostere Group | Rationale for Replacement | Potential Advantages |
| Pyridyl Ring | Introduction of a nitrogen atom can improve solubility and provide a hydrogen bond acceptor. | Can modulate pKa and tissue distribution. |
| Thienyl/Furanyl Rings | 5-membered heterocycles can alter the geometry and electronic properties. | May improve metabolic stability compared to a phenyl ring. |
| Cycloalkyl Groups (e.g., Cyclohexyl) | Reduces aromatic character, potentially improving solubility and metabolic profile. | Can introduce 3D character to the molecule. |
| Bicyclo[1.1.1]pentane | A rigid, non-aromatic scaffold that can mimic a para-substituted phenyl ring. | Can improve solubility and metabolic stability. |
| Other Substituted Phenyl Rings | Fine-tuning of electronic and steric properties. | Introduction of groups like -CN, -OCH₃, or -CF₃ can probe different interactions in the S2 pocket. |
In-Vitro Evaluation of Bioisosteres
A tiered approach to in-vitro testing is recommended, starting with a primary biochemical assay, followed by selectivity profiling and cell-based assays.
Primary Biochemical Assay: Cathepsin S Inhibition
A fluorescence-based assay is a common and efficient method for determining the inhibitory potency (IC₅₀) of compounds against purified Cathepsin S[5][13][14][15][16].
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for Cathepsin S activity (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Enzyme Solution: Dilute recombinant human Cathepsin S to the desired concentration (e.g., 1 ng/µL) in assay buffer[5].
-
Substrate Solution: Prepare a solution of a fluorogenic Cathepsin S substrate, such as Z-VVR-AMC (Z-Val-Val-Arg-7-amino-4-methylcoumarin), in assay buffer (e.g., 20 µM)[17].
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%[5].
-
-
Assay Procedure (96-well plate format):
-
Add enzyme solution to each well.
-
Add test compound solution or vehicle (for control wells) to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding[5][18].
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm or 400/505 nm) kinetically over 30-60 minutes at 37°C[15][16][18].
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Selectivity Profiling
To ensure the developed bioisosteres are selective for Cathepsin S, it is crucial to test them against other relevant cathepsins, such as Cathepsin K, L, and B[1][13][19]. The same fluorometric assay protocol can be used, substituting the respective cathepsin enzyme and its preferred substrate. High selectivity is a key factor for minimizing off-target effects[3].
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate inhibitor efficacy.
Inhibition of Cathepsin S in antigen-presenting cells (e.g., B-cells or dendritic cells) leads to the accumulation of the p10 fragment of the invariant chain (Ii)[5]. This can be quantified by Western blotting.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Raji B-cells) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors[20].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane[17][21][22].
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the p10 fragment of the invariant chain overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate[20].
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p10 signal to the loading control.
Figure 2: Workflow for the invariant chain degradation assay.
In-Vivo Evaluation
Promising candidates from in-vitro studies should be advanced to in-vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
In-Vivo Models for Efficacy Testing
Given the role of Cathepsin S in autoimmunity, mouse models of these diseases are highly relevant.
-
Sjögren's Syndrome Models: Non-obese diabetic (NOD) mice or induced models where autoimmunity is triggered by immunization with salivary gland proteins can be used[6][23][24][25][26]. Endpoints include measuring salivary flow, assessing lymphocytic infiltration in salivary glands via histology, and quantifying serum autoantibodies[24][25].
-
Collagen-Induced Arthritis (CIA) Model: This is a common model for rheumatoid arthritis. Efficacy is assessed by monitoring paw swelling and clinical scores of disease severity.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a model for multiple sclerosis, where disease progression is monitored by clinical scoring of paralysis.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds[2][27][28].
-
Dosing: Administer the test compound to a cohort of mice (e.g., C57BL/6 or BALB/c) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability[29].
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours)[28].
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).
Pharmacodynamic (PD) Studies
PD studies are performed to confirm that the drug is engaging its target in vivo. This can be achieved by measuring the accumulation of the Ii (p10) fragment in B-cells isolated from the spleen or blood of treated animals, using the Western blot protocol described previously.
Conclusion
The development of novel and selective Cathepsin S inhibitors holds significant promise for the treatment of autoimmune and inflammatory diseases. The lead compound, 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one, provides a strong starting point for a drug discovery program. This guide has outlined a systematic approach to the design and evaluation of bioisosteres for this scaffold. By employing the described synthetic strategies and a comprehensive suite of in-vitro and in-vivo assays, researchers can efficiently identify and optimize next-generation Cathepsin S inhibitors with improved therapeutic potential. Careful consideration of selectivity and pharmacokinetic properties throughout the discovery process will be paramount to success.
References
-
Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (2024). MDPI. Available from: [Link]
-
Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino acids. bioRxiv. (2025). Available from: [Link]
-
Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022). ACS Pharmacology & Translational Science. Available from: [Link]
-
Experimental Sjögren's Syndrome Model. Creative Bioarray. (2024). Available from: [Link]
-
Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides. (2000). European Journal of Biochemistry. Available from: [Link]
-
Selectivity profiles of assayed inhibitors with cathepsins B (CatB), S (CatS), L (CatL) and K (CatK). ResearchGate. Available from: [Link]
-
Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. (2022). ACS Publications. Available from: [Link]
-
Review Experimental models of Sjögren's syndrome: differences and similarities with human disease. (2022). Clinical and Experimental Rheumatology. Available from: [Link]
-
Self Organizing Map-Based Classification of Cathepsin k and S Inhibitors with Different Selectivity Profiles Using Different Structural Molecular Fingerprints: Design and Application for Discovery of Novel Hits. (2016). MDPI. Available from: [Link]
-
Cathepsin S Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Cathepsin S Activity Assay Kit. AMSBIO. Available from: [Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. (2020). The American Society for Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Lessons from Animal Models in Sjögren's Syndrome. (2023). MDPI. Available from: [Link]
-
Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers. Available from: [Link]
-
Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Wiley Online Library. Available from: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). National Center for Biotechnology Information. Available from: [Link]
-
The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. (2012). PubMed. Available from: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
-
Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of. Organic Syntheses Procedure. Available from: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. Available from: [Link]
-
Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Available from: [Link]
-
The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. ResearchGate. (2025). Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). National Center for Biotechnology Information. Available from: [Link]
- Preparation of 3,3,3-trifluoropropene-1. Google Patents.
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2021). National Center for Biotechnology Information. Available from: [Link]
-
Protease inhibitor (pharmacology). Wikipedia. Available from: [Link]
Sources
- 1. Potency and selectivity of inhibition of cathepsin K, L and S by their respective propeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development | MDPI [mdpi.com]
- 4. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Self Organizing Map-Based Classification of Cathepsin k and S Inhibitors with Different Selectivity Profiles Using Different Structural Molecular Fingerprints: Design and Application for Discovery of Novel Hits [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Studying Sjögren’s syndrome in mice: What is the best available model? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. mdpi.com [mdpi.com]
- 27. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Technical Guide to the Stability of Trifluoromethylated Aryl Ketones
For Immediate Release
Shanghai, China – February 21, 2026 – In the intricate landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. For researchers, scientists, and drug development professionals, understanding and optimizing this parameter is paramount. This in-depth technical guide focuses on a specific and increasingly important class of molecules: trifluoromethylated aryl ketones. The strategic incorporation of a trifluoromethyl (CF3) group into an aryl ketone scaffold is a widely employed tactic to enhance a molecule's pharmacological profile, but it also introduces unique metabolic considerations.[1][2][3] This guide provides a comprehensive exploration of the metabolic pathways, experimental assessment, and strategic design principles related to the stability of these compounds.
The Trifluoromethyl Group: A Double-Edged Sword in Metabolism
The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate key drug-like properties.[1][2][3] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond contribute to enhanced metabolic stability by shielding susceptible positions from enzymatic attack.[3][4] Specifically, replacing a metabolically labile methyl group with a CF3 group can effectively block a primary route of metabolism, leading to a longer half-life and improved bioavailability.[1][3][4]
However, the presence of the ketone functionality introduces a metabolic pathway that can counteract the stabilizing effect of the trifluoromethyl group: carbonyl reduction. This process, primarily mediated by carbonyl reductase enzymes, converts the ketone to a secondary alcohol.[5][6] While this may seem like a minor transformation, it can have profound consequences on the compound's pharmacological activity, potentially leading to inactivation or the formation of metabolites with different target profiles.[5][7]
Key Metabolic Pathways of Trifluoromethylated Aryl Ketones
The metabolic fate of trifluoromethylated aryl ketones is primarily governed by two competing enzymatic processes:
-
Carbonyl Reduction: This is often the most significant metabolic pathway for ketones.[6] A diverse family of enzymes, including aldo-keto reductases (AKRs) and short-chain dehydrogenases/reductases (SDRs), catalyze the reduction of the carbonyl group to a secondary alcohol.[8] This biotransformation can significantly alter the compound's properties and may lead to rapid clearance from the body.[5] The resulting alcohol metabolite can also undergo further Phase II conjugation reactions, such as glucuronidation, facilitating its excretion.[5]
-
CYP450-Mediated Oxidation: While the trifluoromethyl group itself is highly resistant to oxidation, the aromatic ring of the aryl ketone can still be a substrate for Cytochrome P450 (CYP) enzymes.[9][10] These enzymes can introduce hydroxyl groups onto the aromatic ring, leading to the formation of phenolic metabolites. The position of this hydroxylation is influenced by the substitution pattern on the aryl ring.
The interplay between these two pathways determines the overall metabolic stability of the compound.
Caption: Metabolic pathways of trifluoromethylated aryl ketones.
In Vitro Assessment of Metabolic Stability: A Practical Guide
A thorough understanding of a compound's metabolic stability begins with robust in vitro assays.[11][12][13] These experiments provide crucial data on intrinsic clearance and half-life, which are essential for predicting in vivo pharmacokinetic behavior.[11][13][14]
Foundational In Vitro Assays
Two primary in vitro systems are employed to assess the metabolic stability of trifluoromethylated aryl ketones:
-
Liver Microsomal Stability Assay: This is a widely used, high-throughput screen that utilizes the microsomal fraction of liver cells.[14] This fraction is enriched in CYP450 enzymes, making it ideal for evaluating oxidative metabolism.[14]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), providing a more complete picture of metabolism as it includes both Phase I and Phase II enzymes, as well as active transport processes.[12][14][15]
Table 1: Comparison of In Vitro Metabolic Stability Assay Systems
| Feature | Liver Microsomes | Hepatocytes |
| Enzyme Content | Primarily Phase I (CYP450s) | Phase I and Phase II enzymes, cofactors |
| Cellular Integrity | Subcellular fraction | Intact cells |
| Transport Processes | Absent | Present |
| Throughput | High | Moderate |
| Predictive Power | Good for oxidative metabolism | More comprehensive prediction of in vivo clearance |
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound in liver microsomes.
Caption: Experimental workflow for a liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the trifluoromethylated aryl ketone test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice and dilute to the desired concentration in phosphate buffer.
-
Prepare a NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension and the test compound.
-
Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[4]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.[11][16][17][18]
-
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters:
-
In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug.[13] It is calculated from the in vitro half-life and the protein concentration used in the assay.
These parameters allow for the ranking of compounds based on their metabolic stability and can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
Strategies to Enhance Metabolic Stability
When a trifluoromethylated aryl ketone exhibits poor metabolic stability, several medicinal chemistry strategies can be employed to address this liability.
-
Steric Hindrance around the Ketone: Introducing bulky substituents near the carbonyl group can sterically hinder the approach of carbonyl reductase enzymes, thereby slowing the rate of reduction.[19] This can be a highly effective strategy for improving the metabolic half-life of the compound.[19]
-
Modulation of Electronic Properties: Altering the electronic environment of the aryl ring can influence its susceptibility to CYP450-mediated oxidation. The introduction of electron-withdrawing groups can deactivate the ring, making it less prone to oxidative metabolism.[1][3]
-
Bioisosteric Replacement of the Ketone: In cases where carbonyl reduction is the primary metabolic liability and cannot be sufficiently mitigated, replacing the ketone with a more metabolically stable functional group may be necessary. However, this can be a challenging approach as the ketone may be crucial for the compound's biological activity.
Caption: Decision tree for improving metabolic stability.
Conclusion
The metabolic stability of trifluoromethylated aryl ketones is a complex interplay between the stabilizing influence of the trifluoromethyl group and the metabolic liability of the ketone functionality. A thorough understanding of the underlying metabolic pathways, coupled with robust in vitro assessment and strategic medicinal chemistry interventions, is essential for the successful development of drug candidates from this important chemical class. By applying the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenges of drug metabolism and advance compounds with optimized pharmacokinetic profiles towards clinical evaluation.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]
-
Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Available from: [Link]
-
Carbonyl reduction pathways in drug metabolism - Taylor & Francis. Available from: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. Available from: [Link]
-
The role of carbonyl reductase 1 in drug discovery and development - Taylor & Francis. Available from: [Link]
-
Metabolic Stability - Frontage Laboratories. Available from: [Link]
-
Examples of drugs bearing trifluoromethyl groups (highlighted in green)... - ResearchGate. Available from: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
-
The role of carbonyl reductase 1 in drug discovery and development - PubMed. Available from: [Link]
-
Integrated quantification and identification of aldehydes and ketones in biological samples. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC. Available from: [Link]
-
Carbonyl reductase – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available from: [Link]
-
Ketone Body Induction: Insights into Metabolic Disease Management - PMC. Available from: [Link]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC. Available from: [Link]
-
Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - Columbia University. Available from: [Link]
-
Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC. Available from: [Link]
-
Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Metabolomic Platform Supports Ketone Body Detection - Labinsights. Available from: [Link]
-
Deoxygenative functionalization of trifluoromethyl ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
(PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - ResearchGate. Available from: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available from: [Link]
-
A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes | ChemRxiv. Available from: [Link]
-
Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation - GIST Scholar. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]
-
How monitoring ketones and glucose can help you achieve metabolic flexibility | Levels. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. Available from: [Link]
-
Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families - ResearchGate. Available from: [Link]
-
Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. Available from: [Link]
-
Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway - ResearchGate. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pioneerpublisher.com [pioneerpublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. nuvisan.com [nuvisan.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one from 2,5-difluoroacetophenone
Application Note: Scalable Synthesis of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Executive Summary
This application note details the protocol for synthesizing 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one , a critical fluorinated
The synthesis employs a crossed-Claisen condensation between 2,5-difluoroacetophenone and ethyl trifluoroacetate. Unlike standard Claisen condensations, the introduction of the electron-withdrawing trifluoromethyl (
Strategic Analysis & Reaction Design
The Chemistry
The transformation involves the acylation of the acetophenone enolate with an activated trifluoroacetic ester.
-
Substrate: 2,5-Difluoroacetophenone (Electron-deficient ring increases acidity of
-protons, facilitating enolization).[1] -
Reagent: Ethyl Trifluoroacetate (Highly electrophilic carbonyl due to inductive effect of
). -
Thermodynamics: The reaction is driven to completion by the irreversible deprotonation of the product (pKa ~5-7) by the base, forming a stable
-diketonate salt.
Reaction Scheme
Followed by Acidic Workup:
(Where Ar = 2,5-difluorophenyl)
Key Mechanistic Pathway
The following diagram illustrates the critical enolate formation and nucleophilic attack sequence.
Caption: Mechanistic flow of the crossed-Claisen condensation yielding the fluorinated
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| 2,5-Difluoroacetophenone | 156.13 | 1.0 | 1.23 | Limiting Reagent |
| Ethyl Trifluoroacetate | 142.08 | 1.2 - 1.5 | 1.19 | Electrophile |
| Sodium Methoxide (Solid) | 54.02 | 1.5 - 2.0 | N/A | Base |
| MTBE or Toluene | Solvent | N/A | 0.74 / 0.87 | Reaction Medium |
| HCl (3M) | N/A | Excess | N/A | Quenching Agent |
Safety Pre-Check
-
2,5-Difluoroacetophenone: Irritant to eyes and respiratory system.[2]
-
Ethyl Trifluoroacetate: Highly volatile and flammable. Use a reflux condenser cooled to -10°C or efficient dry ice trap.
-
Sodium Methoxide: Moisture sensitive. Corrosive. Handle under Nitrogen/Argon.
Step-by-Step Procedure (Method A: NaOMe/MTBE)
Step 1: Reactor Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, pressure-equalizing addition funnel, and a reflux condenser.[1]
-
Purge the system with Nitrogen (
) for 15 minutes. -
Charge the flask with Sodium Methoxide (1.5 equiv) and anhydrous MTBE (5-7 volumes relative to acetophenone).
Step 2: Ester Addition
-
Cool the slurry to 0–5°C using an ice bath.
-
Add Ethyl Trifluoroacetate (1.2 equiv) dropwise over 15 minutes.
-
Note: A slight exotherm may occur. Ensure temperature remains <10°C.
-
Step 3: Enolization & Coupling
-
Mix 2,5-Difluoroacetophenone (1.0 equiv) with a minimal amount of MTBE in the addition funnel.
-
Add the acetophenone solution dropwise to the reaction mixture over 30–45 minutes.
-
Critical Control Point: The solution will turn yellow/orange, indicating enolate formation.[1]
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 12–16 hours.
-
Optimization: If conversion is slow (checked by TLC/HPLC), heat to mild reflux (50°C) for 2-4 hours.
-
Step 4: Quench & Isolation
-
Cool the reaction mixture to 0°C .
-
Slowly add 3M HCl (approx. 2.0 equiv) until the pH of the aqueous layer is < 3.
-
Observation: The solid sodium enolate will dissolve, and the mixture will separate into two clear phases.
-
-
Separate the organic layer. Extract the aqueous layer twice with MTBE or Ethyl Acetate.
-
Combine organic layers and wash with:
-
Water (1x)
-
Saturated Brine (1x)[1]
-
-
Dry over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (Rotary Evaporator).
-
Caution: The product is a
-diketone and may be volatile. Do not use high vacuum (<10 mbar) at high temperatures.
-
Step 5: Purification
-
State Check: The crude product is typically an orange/yellow oil that may solidify upon standing.
-
Recrystallization: If solid, recrystallize from Hexane/Ethanol (9:1).[1]
-
Distillation: If oil, purify via Kugelrohr distillation or vacuum distillation (approx.[1] 0.5 mmHg).
Process Workflow Diagram
Caption: Operational workflow for the synthesis of 1-(2,5-difluorophenyl)-3,3,3-trifluoropropan-1-one.
Analytical Validation
Upon isolation, the compound exists in a keto-enol equilibrium (often favoring the enol form due to conjugation with the aromatic ring and intramolecular H-bonding with the fluorine).
| Technique | Expected Signal / Observation |
| TLC | |
| 1H NMR | Enol form: |
| 19F NMR | -CF3: Singlet at |
| Mass Spec | [M-H]- (Negative Mode) is often more sensitive for fluorinated |
Troubleshooting & Optimization
-
Low Yield (Retro-Claisen):
-
Cause: Hydroxide generation or insufficient base strength.
-
Solution: Use strictly anhydrous solvents. Switch to NaH (Sodium Hydride) in THF if NaOMe fails. NaH drives the reaction irreversibly by releasing
gas.
-
-
Incomplete Conversion:
-
Cause: Steric hindrance or low temperature.
-
Solution: Increase temperature to 50–60°C. Ensure the ethyl trifluoroacetate is fresh (it hydrolyzes to TFA over time).
-
-
Product "Disappears" on Rotovap:
-
Cause: High volatility of the fluorinated diketone.
-
Solution: Stop evaporation immediately after solvent removal. Do not leave under high vacuum for extended periods.
-
References
-
Claisen Condensation Mechanism & Scope
-
Source: Alfa Chemistry. "Claisen Condensation - Reaction Mechanism."[3]
-
- Ethyl Trifluoroacetate Properties & Reactivity: Source: Sigma-Aldrich Product Sheet (CAS 383-63-1).
-
Synthesis of Fluorin
-Diketones (General Protocol): - 2,5-Difluoroacetophenone Safety Data: Source: Fisher Scientific SDS (CAS 1979-36-8).
-
Boron-Mediated Enolization of Trifluoromethyl Compounds (Contextual)
Sources
Application Note: Enantioselective Reduction of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
[1]
Introduction & Strategic Analysis
The reduction of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one (hereafter referred to as Ketone 1 ) presents specific stereoelectronic challenges distinct from non-fluorinated analogs.
Chemical Challenges[3][4]
-
Electronic Activation: The electron-withdrawing trifluoromethyl group (
-position) and the 2,5-difluoro substitution on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon. While this enhances reactivity, it also increases susceptibility to side reactions such as hydrate formation or non-selective background reduction. -
Acidity of
-Protons: The methylene protons at the C2 position are acidified by the adjacent carbonyl and the inductive effect of the group. This can lead to racemization via enolization if basic conditions are too harsh during workup. -
Enantiocontrol: The discrimination between the planar 2,5-difluorophenyl ring and the bulky, yet chemically distinct,
group requires a catalyst with a precise chiral pocket.
Strategic Routes
We present two validated protocols:
-
Protocol A (Chemocatalysis): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN. This is the preferred method for scale-up due to robustness and high volumetric productivity.
-
Protocol B (Biocatalysis): Enzymatic reduction using Ketoreductases (KREDs). This is the preferred method for maximum enantiomeric excess (>99% ee) and green chemistry compliance.
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1]
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the ruthenium center activates the hydride source (formate) and the ligand's amine proton activates the ketone carbonyl, facilitating a concerted hydride transfer.
Materials
-
Substrate: 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one (purity >98%).
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya catalyst).
-
Note: Use (S,S) to target the (S)-alcohol (predictive model); use (R,R) for the (R)-alcohol.
-
-
Hydrogen Donor: Formic Acid / Triethylamine complex (5:2 molar ratio).
-
Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN). DMF is recommended for higher solubility of fluorinated substrates.
Step-by-Step Procedure
-
Inert Gas Setup: Flame-dry a 100 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon for 15 minutes. -
Catalyst Charge: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) to the flask.
-
Optimization Note: Loadings as low as 0.1 mol% are possible on kilogram scale, but start with 1.0 mol% for lab scale (<10g).
-
-
Solvent Addition: Add anhydrous DMF (5 mL per gram of substrate). Stir until the catalyst is fully dissolved (usually an orange/red solution).
-
Substrate Addition: Add Ketone 1 (1.0 equiv) to the catalyst solution.
-
Reaction Initiation: Cool the mixture to 0°C. Dropwise add the Formic Acid/TEA mixture (5.0 equiv of formate).
-
Caution: Exothermic reaction. Evolution of
gas will occur. Ensure proper venting.
-
-
Reaction Phase: Allow the reaction to warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or
F NMR. The shift of the signal is diagnostic.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organics with saturated
(to remove residual formic acid) and then Brine. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol B: Biocatalytic Reduction (KRED)[1]
Mechanism: NADPH-dependent hydride transfer mediated by a Ketoreductase (KRED), coupled with a Glucose Dehydrogenase (GDH) system for cofactor regeneration.
Materials
-
Enzyme: Commercial KRED screening kit (e.g., Codexis, Almac). Candida or Lactobacillus derived KREDs are typical hits for aryl-alkyl ketones.
-
Cofactor: NADP+ (catalytic amount).
-
Recycling System: Glucose Dehydrogenase (GDH) and D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Step-by-Step Procedure
-
Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1.0 mM
(cofactor stabilizer). -
Substrate Solution: Dissolve Ketone 1 (500 mg) in DMSO (5% of final reaction volume).
-
Note: Fluorinated ketones have low aqueous solubility. DMSO cosolvent is critical.
-
-
Reaction Assembly:
-
In a reaction vessel, add the Buffer (20 mL).
-
Add D-Glucose (1.5 equiv relative to ketone).
-
Add GDH (10-20 Units) and NADP+ (10 mg).
-
Add the selected KRED enzyme (20-50 mg powder).
-
-
Initiation: Add the Substrate/DMSO solution dropwise to the stirring enzyme mixture.
-
Incubation: Stir gently (orbital shaker preferred) at 30°C for 24 hours. Maintain pH 7.0 by automatic titration or periodic addition of 1M NaOH (gluconic acid byproduct lowers pH).
-
Workup:
-
Add Celite (1 g) and stir for 10 mins to aid filtration of protein.
-
Filter through a Celite pad.
-
Extract the aqueous filtrate with MTBE (Methyl tert-butyl ether) (
mL). -
Dry organic phase over
and concentrate.
-
Analytical Control & Data Visualization
Enantiomeric Excess Determination[1][2][5][6][7][8]
-
Method: Chiral HPLC.
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (95:5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Expected Retention:
-
(S)-Enantiomer:
min (Typical for OD-H, confirm with racemic standard). -
(R)-Enantiomer:
min.
-
Workflow Diagrams
Figure 1: Ru-Catalyzed ATH Mechanism & Workflow
Caption: Catalytic cycle for the Ru-TsDPEN mediated transfer hydrogenation. The cycle relies on the regeneration of the Ru-Hydride species via formic acid decarboxylation.
Figure 2: Biocatalytic Regeneration Loop
Caption: Coupled enzymatic system. KRED reduces the ketone consuming NADPH, while GDH oxidizes glucose to regenerate NADPH, driving the equilibrium forward.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or | Ensure efficient venting of |
| Low ee (<90%) | Temperature too high or background reduction. | Lower reaction temperature to 0°C. Ensure no uncomplexed metal salts are present. |
| Defluorination | Harsh basic conditions. | Avoid strong bases (NaOH/KOH) during workup. Use |
| Solubility Issues | Fluorinated nature of substrate. | Switch solvent to DMF or increase DMSO percentage in biocatalytic route. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Hamal, K. B., et al. (2022). Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor Belzutifan. Journal of Organic Chemistry. (Provides context on similar difluoro-indane reductions). Link
-
Fujii, A., et al. (2017). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Organic Letters. Link[2]
-
Ramachandran, P. V., et al. (2005). Fluoroorganic Chemistry: Enantioselective reduction of perfluoroalkyl ketones. Purdue University Research Repository. Link
-
Wu, B. B., et al. (2022).[3] Enantioselective Synthesis of Secondary
-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation. JACS. Link
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction [organic-chemistry.org]
Synthesis of trifluoromethylated pyrazoles from 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Application Note: Synthesis of 4-(Trifluoromethyl)pyrazoles from -Trifluoroethyl Aryl Ketones
Introduction & Strategic Rationale
The incorporation of a trifluoromethyl (
The starting material, 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one , possesses an acidic methylene group flanked by a carbonyl and a trifluoromethyl group. Direct reaction with hydrazine fails to yield a pyrazole due to the lack of a 3-carbon electrophilic backbone. This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon to generate an enaminone intermediate, which subsequently undergoes cyclocondensation with hydrazines.
Key Advantages of this Protocol:
-
Regiocontrol: Specifically targets the 4-
substitution pattern. -
One-Pot Potential: The enaminone formation and cyclization can often be telescoped.
-
Versatility: Compatible with hydrazine hydrate (for N-H pyrazoles) and substituted hydrazines (for N-R pyrazoles).
Reaction Mechanism & Pathway[1]
The synthesis proceeds via a Claisen-type condensation followed by a heterocyclization .
-
Enaminone Formation: DMF-DMA attacks the acidic
-methylene of the ketone. Elimination of methanol generates the -dimethylaminovinyl ketone (enaminone). -
Cyclocondensation: The hydrazine nucleophile attacks the carbonyl carbon and the vinyl carbon (via Michael addition/elimination), closing the ring to form the pyrazole.
Pathway Diagram (DOT Visualization)
Caption: Reaction pathway converting the saturated trifluoromethyl ketone to the 4-trifluoromethylpyrazole via an enaminone intermediate.
Experimental Protocols
Method A: Synthesis of N-Unsubstituted Pyrazoles (1H-Pyrazole)
Target: 3-(2,5-Difluorophenyl)-4-(trifluoromethyl)-1H-pyrazole
Reagents:
-
1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 – 1.5 equiv)
-
Hydrazine Hydrate (80% or 64% aq.) (2.0 equiv)[1]
-
Solvents: Toluene (Step 1), Ethanol (Step 2)
Step-by-Step Protocol:
-
Enaminone Formation:
-
Charge a round-bottom flask with the starting ketone (e.g., 10 mmol) and Toluene (5 vol).
-
Add DMF-DMA (12-15 mmol) dropwise.
-
Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (the enaminone is usually more polar and UV active).
-
Note: Removal of methanol (by-product) via a Dean-Stark trap or open reflux can accelerate conversion.
-
Isolation (Optional but Recommended): Evaporate volatiles under reduced pressure to obtain the crude enaminone as a yellow/orange oil or solid. This removes excess DMF-DMA which can interfere with the next step.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (10 vol).
-
Cool to 0°C in an ice bath.
-
Add Hydrazine Hydrate (20 mmol) dropwise. (Caution: Exothermic).
-
Allow to warm to room temperature, then heat to reflux (78°C) for 2–4 hours.
-
Monitor consumption of the enaminone by TLC/LC-MS.
-
-
Workup:
-
Concentrate the reaction mixture to ~20% volume.
-
Pour into ice-water (50 mL).
-
Precipitate formation is common. Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
-
Purification:
-
Recrystallization from Ethanol/Water or Hexane/EtOAc is preferred.
-
Flash Chromatography: 10-30% EtOAc in Hexanes.
-
Method B: Regioselective Synthesis with Substituted Hydrazines
Target: 1-Methyl-3-(2,5-difluorophenyl)-4-(trifluoromethyl)pyrazole vs. 1-Methyl-5-(2,5-difluorophenyl)-4-(trifluoromethyl)pyrazole.
When using Methyl Hydrazine , two regioisomers are possible. Steric bulk of the 2,5-difluorophenyl group and the electronic nature of the enaminone dictate selectivity.
-
Protocol Modification: Replace Hydrazine Hydrate with Methyl Hydrazine (1.2 equiv).
-
Regioselectivity:
-
The reaction in Ethanol typically favors the 1-Methyl-3-aryl isomer (Isomer A) due to the nucleophilic attack of the terminal hydrazine nitrogen on the enaminone
carbon (Michael addition first). -
The reaction in Acetic Acid or with HCl often shifts selectivity, but mixtures are common.
-
-
Separation: The two isomers usually have distinct
values. Isomer A (3-aryl) is generally less polar than Isomer B (5-aryl) due to shielding of the N-lone pair by the aryl group.
Process Optimization & Troubleshooting
| Parameter | Observation | Recommendation |
| Incomplete Step 1 | Starting ketone remains. | Increase DMF-DMA to 2.0 equiv. Use neat DMF-DMA (no solvent) at 90°C. |
| Regioisomer Mix | 1-Me-3-Ar vs 1-Me-5-Ar ratio is poor. | Switch solvent. Protic solvents (EtOH) favor 3-Ar. Aprotic/Acidic conditions may shift to 5-Ar. |
| Defluorination | Loss of | Avoid strong alkoxide bases (NaOMe) at high temp. The |
| Purification | Product is an oil.[1] | Triturate with cold pentane or diethyl ether. If oil persists, use column chromatography (Silica, neutralized with 1% |
Purification Workflow (DOT Visualization)
Caption: Decision tree for the isolation and purification of the target pyrazole.
Critical Note on Isomer Targets
If your target is the Celecoxib-type scaffold (3-Trifluoromethyl-5-aryl-pyrazole): The starting material 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is NOT the direct precursor for this isomer.
-
Reason: The
group in the starting material is attached to the -carbon relative to the carbonyl. In Celecoxib, the is at the 3-position (derived from a trifluoroacetyl group). -
Correct Precursor for 3-CF3-5-Ar: You require 1-(2,5-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione .
-
Synthesis of Correct Precursor: React 2,5-difluoroacetophenone with Ethyl Trifluoroacetate and NaOMe.
This protocol specifically produces the 4-trifluoromethyl isomer, which is a distinct and valuable bioisostere.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
DMF-DMA: Moisture sensitive. Hydrolyzes to DMF and Methanol. Store under nitrogen.
-
Fluorinated Compounds: While the
group is generally stable, thermal decomposition can release HF. Avoid contact with glass at extremely high temperatures (>200°C) if not necessary.
References
-
Synthesis of Fluorinated Pyrazoles via Enaminones: Bonacorso, H. G., et al. "Regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone." Journal of Fluorine Chemistry, 2001, 111(2), 201-205.[2] (Note: While focused on diketones, this establishes the reactivity of trifluoro-substituted enone systems).[2]
-
DMF-DMA Reactivity Review: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[3] International Journal of Organic Chemistry, 2011, 1, 207-214.
-
General Pyrazole Synthesis Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International, 2009.
-
Regiochemistry of Hydrazine Addition: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
Application Note: Enantioselective Biocatalytic Reduction of Aryl Trifluoromethyl Ketones
Topic: Biocatalytic Reduction of Aryl Trifluoromethyl Ketones to Chiral Alcohols Document Type: Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Process Chemists, and Biocatalysis Specialists
Abstract
The reduction of aryl trifluoromethyl ketones to their corresponding chiral alcohols is a critical transformation in the synthesis of pharmaceutical intermediates (e.g., NK-1 receptor antagonists, HIV inhibitors). Traditional chemical reduction often requires harsh conditions or expensive heavy-metal catalysts and frequently struggles with chemoselectivity. This guide details a robust biocatalytic protocol using Alcohol Dehydrogenases (ADHs) and Ketoreductases (KREDs). We address specific challenges associated with fluorinated substrates—such as hydration equilibria and volatility—and provide a self-validating workflow for scaling from micro-titer plates to preparative synthesis with >99% enantiomeric excess (ee).
Introduction & Scientific Principles
The "Fluorine Effect" in Biocatalysis
Trifluoromethyl (
-
Hydration Equilibrium: Unlike non-fluorinated ketones, aryl trifluoromethyl ketones exist in equilibrium with their gem-diol (hydrate) forms in water. The hydrate is generally not a substrate for ADHs.
-
Implication: Effective substrate concentration
is often lower than the nominal concentration, potentially reducing reaction rates.
-
-
Stereochemical Inversion (CIP Priority): While enzymes may maintain their spatial stereopreference (e.g., attacking the re-face), the Cahn-Ingold-Prelog (CIP) priority rules often reverse the product descriptor (
) because the group (atomic number of F=9) has higher priority than the Phenyl group (C=6), whereas a Methyl group would have lower priority.
Mechanistic Pathway & Cofactor Recycling
Biocatalytic reduction relies on the delivery of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon. To make the process economically viable, the expensive cofactor is regenerated in situ.
-
Coupled-Substrate Approach: Uses a cheap co-substrate (e.g., Isopropanol) which is oxidized to acetone by the same enzyme, regenerating NADPH.
-
Coupled-Enzyme Approach: Uses a second enzyme (e.g., Glucose Dehydrogenase - GDH) to oxidize glucose to gluconolactone, regenerating NADPH.
Figure 1: Dual-enzyme cofactor recycling system (GDH-coupled) preferred for trifluoromethyl ketones to drive equilibrium forward, overcoming the hydration barrier.
Experimental Protocol
Materials & Equipment
-
Enzymes:
-
Lactobacillus kefir ADH (LkADH) – Typically yields (S)-alcohol for
ketones (Anti-Prelog spatial preference). -
Rhodococcus erythropolis ADH – Typically yields (R)-alcohol.
-
Commercially available KRED screening kits (e.g., Codexis, Johnson Matthey).
-
-
Cofactors: NADP+ / NAD+ (free acid or sodium salt).
-
Recycling System: Glucose Dehydrogenase (GDH, ~20 U/mg) and D-Glucose.
-
Buffer: 100 mM Potassium Phosphate (KPi) or Tris-HCl, pH 7.0–8.0.
-
Solvents: DMSO (co-solvent), MTBE or Ethyl Acetate (extraction).
Phase 1: Enzyme Screening (Micro-scale)
Objective: Identify the active enzyme and stereoselectivity.
-
Preparation: In a 96-well deep-well plate, prepare the master mix:
-
Buffer: 900 µL (100 mM KPi, pH 7.5, 1 mM
). -
Substrate: 10 mM Aryl
Ketone (dissolved in DMSO, final DMSO conc. <10%). -
Cofactor: 1 mM NADP+ (and/or NAD+).
-
Recycling: 20 mM Glucose + 5 U GDH.
-
-
Initiation: Add 1–5 mg of lyophilized enzyme powder or 20 µL of cell lysate to each well.
-
Incubation: Seal with aluminum foil tape (critical due to volatility). Shake at 30°C, 600 rpm for 24 hours.
-
Quench: Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes. Centrifuge to separate phases.
-
Analysis: Analyze the organic phase via Chiral GC (see Section 4).
Phase 2: Reaction Optimization
Objective: Maximize conversion and handle substrate solubility/hydration.
-
pH Optimization: Run parallel reactions at pH 6.0, 7.0, 8.0. Note: Higher pH favors the ketone form over the hydrate, but enzyme stability may decrease.
-
Biphasic System: For substrates with low solubility (<5 mM), use a biphasic system:
Phase 3: Preparative Synthesis (Gram Scale)
Protocol for (S)-1-phenyl-2,2,2-trifluoroethanol using LkADH:
-
Reactor Setup: Use a round-bottom flask with an overhead stirrer (magnetic stirring can shear enzymes).
-
Buffer: 100 mL KPi buffer (100 mM, pH 7.5, 1 mM
). -
Cofactor Mix: Add NADP+ (0.5 mM final) and Glucose (1.5 equivalents relative to ketone).
-
Enzyme Loading: Add GDH (500 U) and LkADH (approx. 500 U or 100 mg crude lyophilizate).
-
Substrate Addition: Dissolve 1.0 g (5.3 mmol) of 2,2,2-trifluoroacetophenone in 5 mL DMSO. Add dropwise to the stirring buffer.
-
Reaction: Stir at 30°C. Monitor pH and adjust with 1M NaOH (gluconic acid production will lower pH).
-
Monitoring: Check conversion by TLC or GC every 2 hours.
-
Work-up:
-
Saturate aqueous phase with NaCl (brine effect).
-
Extract 3x with MTBE (50 mL).
-
Dry organic layer over
, filter, and concentrate carefully (product may be volatile; avoid high vacuum if bp is low).
-
Data Analysis & Quality Control
Analytical Methods
-
GC Method: Column: CP-Chirasil-Dex CB or β-DEX 120 (30m x 0.25mm).
-
Temp Program: 60°C (hold 2 min) -> 5°C/min -> 160°C.
-
Retention Times:
alcohols often elute rapidly. Verify racemic standards.
-
-
NMR Verification:
-NMR is a powerful tool to quantify conversion without workup.-
Ketone
: ~ -72 ppm. -
Hydrate
: ~ -82 ppm (often visible in wet solvents). -
Alcohol
: ~ -78 ppm.
-
Representative Data (Literature Consensus)
| Enzyme Source | Substrate | Cofactor | Product Config.[2][6] | Yield | ee (%) | Ref |
| Lactobacillus kefir (LkADH) | 2,2,2-trifluoroacetophenone | NADPH | (S) | >95% | >99% | [1] |
| Rhodococcus erythropolis | 2,2,2-trifluoroacetophenone | NADH | (R) | 88% | 98% | [2] |
| Thermoanaerobacter (TeSADH) | 2,2,2-trifluoroacetophenone | NADPH | (S) | >99% | >99% | [3] |
| L. kefir (LkADH) | 3,5-bis(CF3)-acetophenone | NADPH | (R)* | 92% | >99% | [4] |
*Note: For the bis-CF3 substrate, the stereodescriptor may change depending on the exact structure and CIP priorities of the full molecule, though the enzyme's spatial attack remains consistent.
Troubleshooting & Decision Tree
Figure 2: Troubleshooting logic for common failure modes in fluorinated ketone reduction.
Common Issues:
-
Hydration Stalling: If the reaction stalls, the substrate may be fully hydrated. Solution: Increase temperature to 40°C (shifts equilibrium to ketone) or increase enzyme loading to outcompete the hydration rate.
-
Volatility:
ketones and alcohols are volatile. Solution: Keep reaction vessels sealed; avoid rotary evaporation to dryness; use a "keeper" solvent (e.g., toluene) if necessary during concentration. -
Racemization: While rare for alcohols,
-acidic ketones can racemize. Biocatalysis is advantageous here as it is a kinetic resolution of the prochiral face, not a resolution of a racemate, so 100% yield is theoretically possible.
References
-
Haberland, J. et al. (2002).[7] "Diastereoselective synthesis of optically active (2R,5R)-hexanediol." Applied Microbiology and Biotechnology. Link (Demonstrates LkADH utility).
-
Gröger, H. et al. (2003).[6] "Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media." Organic Letters. Link
-
Musa, M. M. et al. (2007). "Enantiocomplementary Asymmetric Reduction of 2-Haloacetophenones Using TeSADH." Journal of Organic Chemistry. Link
-
Li, Q. et al. (2023). "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications. Link
-
Hollmann, F. et al. (2011). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Trends in Biotechnology. Link
Sources
- 1. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Preventing hydrate formation in 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one analysis
Subject: Prevention & Management of Hydrate Formation in 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one Ticket ID: TFMK-HYD-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Executive Summary
You are likely visiting this page because your chromatograms for 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one (hereafter DFTP ) are showing "ghost" peaks, peak splitting, or severe tailing.
The Root Cause: This is not a column failure; it is fundamental chemistry. The electron-withdrawing nature of the trifluoromethyl group (
This guide provides the protocols to control this equilibrium, ensuring accurate quantitation and reproducible chromatography.
Module 1: The Mechanism (Why is this happening?)
Q: Why does this specific molecule behave differently than standard ketones?
A: Standard ketones (e.g., acetone) favor the carbonyl form (
This creates a partial positive charge (
The Equilibrium:
-
In GC: The high temperature of the injection port can cause the hydrate to dehydrate erratically, leading to broad, tailing peaks.
-
In HPLC: If the interconversion speed between ketone and hydrate is slow relative to the column flow rate, you will see two distinct peaks (or a "saddle" peak). If it is fast, you see one broad average peak.
Module 2: HPLC Troubleshooting & Method Optimization
Q: My RP-HPLC shows split peaks. How do I fix this?
A: You cannot easily "prevent" hydration in Reverse Phase (RP) HPLC because water is the mobile phase. Instead, you must control the kinetics or exclude water .
Protocol A: The "Acid Shift" (Recommended for RP-HPLC)
Acidic conditions catalyze the rate of exchange between the ketone and hydrate forms. By accelerating this exchange, the detector sees a time-averaged single peak rather than two split peaks.
-
Mobile Phase Modification: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Why it works: The acid protonates the carbonyl oxygen, lowering the activation energy for the water addition/elimination, effectively merging the two peaks into one sharp peak.
Protocol B: Solvent Selection (The "Hemiacetal Trap")
CRITICAL WARNING: Do NOT use Methanol (MeOH) as your organic modifier.
-
Risk: Fluorinated ketones react with alcohols to form hemiacetals (
). These are often more stable than hydrates and will result in multiple peaks that are difficult to merge. -
Solution: Use Acetonitrile (ACN) exclusively. It is aprotic and cannot form hemiacetals.
Summary of HPLC Solvents
| Solvent System | Suitability | Technical Note |
| Water / ACN | 🟡 Caution | Will form hydrate. Requires pH control to merge peaks. |
| Water / MeOH | 🔴 AVOID | Forms stable hemiacetals. Complex chromatograms result. |
| 0.1% TFA in Water / ACN | 🟢 Preferred | Acid catalyzes equilibrium; sharpens peaks. |
| Hexane / Ethanol | 🟡 Caution | Normal Phase. Ethanol can still form hemiacetals. |
| Hexane / THF | 🟢 Good | Normal Phase. Aprotic. Prevents hydration/solvation completely. |
Module 3: GC & NMR Handling Guidelines
Q: My GC baseline is noisy and the response factor varies. Why?
A: The hydrate is thermally unstable. Inside the hot GC inlet (
GC Protocol: Strict Exclusion
-
Solvent: Dissolve samples in Dichloromethane (DCM) or Hexane .
-
Drying Step: You must dry the solvent solution with anhydrous Sodium Sulfate (
) or Magnesium Sulfate ( ) immediately before injection. -
Inlet: Use a high split ratio (e.g., 50:1) to minimize residence time in the injector liner.
NMR Protocol: The "Ghost" Signals
In
-
Fix: Store
over molecular sieves (4Å). -
Verification: Run a water suppression pulse sequence or add a drop of
to see which peaks shift/disappear (identifying the OH protons of the hydrate).
Module 4: Decision Logic (Workflow)
Use the following logic tree to select the correct analytical approach for DFTP.
Figure 1: Analytical Method Decision Tree for Fluorinated Ketones. Follow the green paths for optimal stability.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use derivatization to permanently solve this? A: Yes. If you do not need to recover the parent molecule, derivatizing with 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard.
-
Mechanism:[2][3][4][5] The hydrazine reacts with the carbonyl to form a stable hydrazone, which does not hydrate.
-
Benefit: This also adds a strong UV chromophore, increasing sensitivity.
Q: I see a peak at [M+18] in my LC-MS. Is this an impurity?
A: Likely not. In Electrospray Ionization (ESI), the hydrate form (
-
Test: Check if the ratio of the Ketone peak to the [M+18] peak changes with Source Temperature. Higher source temps usually favor the ketone (dehydration).
Q: Is 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one prone to enolization?
A: Yes. The methylene group (
References
-
Hydration of Trifluoromethyl Ketones: Stewart, R., & Van Der Linden, R. (1960). The Hydration of Trifluoromethyl Ketones.[3][6] Canadian Journal of Chemistry.
- Equilibrium Dynamics in HPLC: Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.
-
Hemiacetal Formation in Fluorinated Ketones: Llinas-Brunet, M., et al. (1999). Peptide-based inhibitors of the hepatitis C virus serine protease. Bioorganic & Medicinal Chemistry Letters.
- GC Analysis of Hydrates: Poole, C. F. (2012). Gas Chromatography. Elsevier.
Sources
- 1. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ajchem-b.com [ajchem-b.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Moisture Sensitivity of β-Trifluoromethyl Ketone Intermediates
Welcome to the technical support center for handling β-trifluoromethyl ketone intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging compounds. The potent electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making these intermediates exceptionally susceptible to hydration. This guide provides in-depth, field-proven insights and practical troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns when working with β-trifluoromethyl ketone intermediates.
Q1: Why are my β-trifluoromethyl ketone intermediates so sensitive to moisture?
A1: The core issue lies in the exceptional electrophilicity of the carbonyl carbon. The three fluorine atoms on the adjacent carbon create a strong inductive electron-withdrawing effect. This significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack by water. This reaction leads to the formation of a stable geminal diol (or hydrate), which is often in equilibrium with the ketone form.[1][2][3] In many cases, this equilibrium heavily favors the hydrate, effectively sequestering your reactive ketone.[1][4]
Q2: I received my β-trifluoromethyl ketone as a solid. Does this mean it's the pure ketone form?
A2: Not necessarily. Many β-trifluoromethyl ketones can exist as stable, crystalline hydrates.[5][6] It is crucial to check the certificate of analysis or analytical data (e.g., NMR, IR) provided by the supplier. The presence of broad -OH stretches in the IR spectrum or the absence of a distinct ketone peak in the 13C NMR (often replaced by a hydrated carbon signal around 90-95 ppm) can indicate the presence of the gem-diol.[4]
Q3: My reaction with a β-trifluoromethyl ketone intermediate is sluggish or failing completely. Could moisture be the culprit?
A3: Yes, this is a very likely cause. If your reaction requires the ketone's carbonyl group to act as an electrophile (e.g., in Wittig reactions, aldol condensations, or Grignard additions), the formation of the unreactive hydrate will inhibit or completely prevent the desired transformation.[3] Even trace amounts of moisture in your solvents, reagents, or on the surface of your glassware can be sufficient to cause significant hydration.[7][8]
Q4: How can I confirm if my β-trifluoromethyl ketone has hydrated?
A4: Spectroscopic methods are the most reliable.
-
¹⁹F NMR: This is often the most straightforward method. The chemical shift of the CF₃ group will differ between the ketone and the hydrate.
-
¹H and ¹³C NMR: In the ¹H NMR, you may observe new signals corresponding to the hydroxyl protons of the gem-diol. In the ¹³C NMR, the characteristic ketone signal (typically >190 ppm) will decrease or disappear, while a new signal for the hydrated carbon (C(OH)₂) will appear at a higher field (around 90-95 ppm).[4]
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance or significant reduction of the sharp C=O stretching band (around 1700-1750 cm⁻¹) are strong indicators of hydrate formation.
Q5: Can I reverse the hydration to get my active ketone back?
A5: Yes, in many cases, the hydration is reversible.[2] The most common method is the rigorous removal of water. This can be achieved by azeotropic distillation with a suitable solvent like toluene or by drying under high vacuum, sometimes with gentle heating.[6][9] However, the stability of the hydrate varies, and for some compounds, forcing the equilibrium back to the ketone form can be challenging.
Troubleshooting Guides
This section provides detailed protocols and logical frameworks for overcoming common experimental hurdles.
Issue 1: Low or No Reactivity in a Reaction Involving a β-Trifluoromethyl Ketone
If you are observing poor performance in a reaction where the β-trifluoromethyl ketone is a starting material, follow this troubleshooting workflow.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reactivity.
Detailed Steps:
-
Confirm Hydrate Formation: Before proceeding, use NMR or IR to determine if your starting material is in the hydrate form. This will dictate your next steps.
-
Drying the β-Trifluoromethyl Ketone Intermediate: If you have confirmed the presence of the hydrate, you must remove the water to regenerate the active ketone.
-
Protocol: Azeotropic Removal of Water
-
Dissolve the hydrated intermediate in toluene (approximately 10-20 volumes).
-
Concentrate the solution using a rotary evaporator. The toluene-water azeotrope will be removed.
-
Repeat this process 2-3 times to ensure all water has been removed.[9]
-
After the final concentration, place the flask under high vacuum for at least one hour to remove residual toluene. The resulting material should be used immediately under anhydrous conditions.
-
-
-
Verify Anhydrous Reaction Conditions: The problem may not be with the ketone itself, but with the reaction environment.
-
Solvents: Are your solvents truly anhydrous? Even commercial "anhydrous" solvents can absorb moisture over time once opened.[10] It is best practice to use freshly dried and distilled solvents or solvents from a solvent purification system.
-
Reagents: Are other reagents in the reaction mixture anhydrous? Some reagents are hygroscopic and can introduce water.
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying (e.g., at 150 °C overnight) and cooling in a desiccator or under a stream of inert gas.[7][11][12]
-
-
Implement Strict Anhydrous Techniques: For these sensitive substrates, meticulous technique is non-negotiable.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere of dry nitrogen or argon using a Schlenk line or a glovebox.[7][12][13]
-
Reagent Transfer: Use dry syringes or cannulas to transfer solvents and liquid reagents.[10][14] For solids, transfer them in a glovebox or under a positive pressure of inert gas.[7]
-
Issue 2: Inconsistent Results or Poor Reproducibility
Inconsistent outcomes often point to variable amounts of moisture being introduced between experiments.
Root Cause Analysis: Sources of Moisture
Caption: Common sources of moisture leading to inconsistent results.
Preventative Measures and Best Practices:
-
Standardize Starting Material: Before use, always ensure your β-trifluoromethyl ketone intermediate is in a consistent state (preferably anhydrous). If you suspect batch-to-batch variability, consider drying a larger amount as per the protocol above and storing it rigorously under an inert atmosphere.[7]
-
Solvent Quality Control: Use a consistent source of anhydrous solvent. If you are drying solvents in-house, validate the dryness using a Karl Fischer titrator. Store dried solvents over activated molecular sieves (3Å or 4Å).[15]
-
Develop a Standard Operating Procedure (SOP) for Setup: Create a detailed, step-by-step SOP for your reaction setup that includes glassware drying procedures, inert gas purging times, and reagent handling techniques.[14][16] This will minimize variability between runs.
Data Summary Tables
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Recommended Primary Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Na/benzophenone, Activated Alumina | Na/benzophenone provides a visual indicator (blue/purple) of dryness. Activated alumina is excellent for column purification.[15] |
| Dichloromethane (CH₂Cl₂) | CaH₂, P₄O₁₀ | P₄O₁₀ is a very efficient but highly reactive drying agent. CaH₂ is a good general-purpose choice. |
| Toluene | Na/benzophenone, CaH₂ | Can be effectively dried by refluxing over sodium.[15] |
| Acetonitrile | CaH₂, Molecular Sieves (4Å) | Pre-drying with CaH₂ followed by distillation is effective. |
| Diethyl Ether | Na/benzophenone | Similar to THF, the ketyl radical indicator is useful. |
Note: Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.[17][18][19]
Experimental Protocols
Protocol: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the fundamental steps for ensuring your reaction environment is free of atmospheric moisture and oxygen.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >125 °C for at least 4 hours, or overnight.[11]
-
Assemble the main reaction apparatus (e.g., flask and condenser) while still hot and immediately connect it to a Schlenk line.
-
Fold a rubber septum over any open joints.[14]
-
-
Purging the System:
-
Evacuate the assembled glassware using the vacuum on the Schlenk line. Be cautious not to apply a strong vacuum to a hot, sealed vessel.
-
Once evacuated, refill the glassware with a positive pressure of dry nitrogen or argon.
-
Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases are removed.[7][12]
-
-
Adding Solvents and Reagents:
-
Add anhydrous solvents via a dry syringe through the rubber septum.
-
To maintain positive pressure, you can insert a needle connected to an inert gas-filled balloon into the septum.[14][20]
-
Add solid reagents under a positive flow of inert gas or in a glovebox.
-
Liquid reagents should be added dropwise via a dry syringe.
-
Mechanism of Hydration
The reversible reaction between a β-trifluoromethyl ketone and water to form a gem-diol is a classic example of nucleophilic addition to a carbonyl. The strong electron-withdrawing trifluoromethyl group is key to stabilizing the resulting hydrate.
Caption: Equilibrium between a β-trifluoromethyl ketone and its hydrate.
This equilibrium is dynamic and can be influenced by factors such as solvent polarity and temperature.[2][3] Understanding and controlling this equilibrium is paramount to the successful application of β-trifluoromethyl ketone intermediates in synthesis.
References
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal.
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. (2021, May 15).
- Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.
- Inert atmosphere Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15).
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021, February 12).
- Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 5).
- Air Sensitive Compounds | Ossila.
- solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource.
- Inert Atmosphere - YouTube. (2022, February 2).
- Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing).
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8).
- Drying Agent Selection Guide: (Back To The Chemistry Archive) | PDF | Ester - Scribd.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
- Air-free technique - Wikipedia.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.
- Workup: Drying Methods - Department of Chemistry : University of Rochester.
- Drying Organic Solutions - Organic Chemistry at CU Boulder.
- Geminal diol - Wikipedia.
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC.
- Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation - PMC.
- Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings - SciSpace.
- Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts. (2023, January 22).
- Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor | The Journal of Organic Chemistry - ACS Publications. (2025, May 15).
- Trifluoromethylation - Wikipedia.
- The trifluoromethyl ketone warhead a Equilibrium of trifluoromethyl... | Download Scientific Diagram - ResearchGate.
- Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC.
- Hydration of Aldehydes and Ketones | Geminal Diol Formation and Equilibrium Explained. (2021, February 13).
- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
- How To: Troubleshoot a Reaction - Chemistry - University of Rochester.
- diols.
- Storing/handling moisture sensitive chemicals outside of the glovebox? - Reddit. (2023, January 14).
- Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents - Baxendale Group.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. (2021, February 12).
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC. (2021, February 12).
- A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes - ChemRxiv.
Sources
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. scispace.com [scispace.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Air-free technique - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. scribd.com [scribd.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
Navigating the Crystalline Landscape of Fluorinated Ketones: A Comparative Guide to 2,5-Difluorophenyl Trifluoromethyl Ketone Derivatives
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one
Disclaimer: This document provides a detailed procedural framework for the safe handling and disposal of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one based on established best practices for halogenated organic compounds. It is imperative that all laboratory personnel consult their institution's specific Environmental Health & Safety (EHS) guidelines and adhere to all local, state, and federal regulations. This guide supplements, but does not replace, official institutional protocols.
Introduction: Beyond the Benchtop
In the pursuit of novel therapeutics and advanced materials, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one, a highly fluorinated ketone, demands a specific and rigorous disposal protocol due to the chemical stability and potential environmental persistence imparted by its multiple carbon-fluorine bonds. This guide provides the foundational knowledge and actionable steps required to manage this compound's waste stream safely and effectively, ensuring that its journey from synthesis to disposal is handled with the highest degree of scientific diligence.
Part 1: Compound Profile and Hazard Analysis
Understanding the inherent chemical properties and associated hazards of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile from structurally analogous compounds.
The structure contains two key features that dictate its handling and disposal:
-
A Difluorophenyl Group: This aromatic portion is substituted with two highly electronegative fluorine atoms.
-
A Trifluoropropanoyl Group: The ketone is adjacent to a trifluoromethyl (-CF3) group, which is known for its high thermal and chemical stability.
The combination of these features categorizes the compound as a halogenated organic waste , the single most important classification for its disposal.
| Property | Data / Inferred Information |
| Chemical Name | 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one |
| Molecular Formula | C₉H₄F₅O |
| Primary Hazard Class | Halogenated Organic Compound |
| Inferred Physical Hazards | Thermal decomposition can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2] |
| Inferred Health Hazards | Based on similar fluorinated phenyl ketones, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[3][4] |
| Primary Disposal Route | High-Temperature Incineration |
Part 2: The Cornerstone of Compliance: Segregation of Halogenated Waste
The single most critical step in the proper disposal of 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one is its strict segregation into a designated "Halogenated Organic Waste" stream.
The Causality Behind Segregation:
-
Treatment Methodology: Non-halogenated solvents can often be recycled or used as fuel additives in cement kilns.[5] In contrast, halogenated compounds cannot be used as fuel because their combustion produces corrosive and toxic gases (e.g., hydrogen fluoride). They require specialized high-temperature incineration with advanced flue gas scrubbing systems to neutralize these byproducts.[6][7]
-
Economic Impact: Due to the specialized treatment required, the disposal cost for a drum of halogenated waste is approximately two to three times higher than for non-halogenated waste.[5]
-
Regulatory Compliance: Cross-contamination of a non-halogenated solvent drum with even small amounts of a halogenated compound requires the entire drum to be treated as the more hazardous and expensive halogenated waste.[5]
This initial decision at the lab bench has significant safety, financial, and environmental ramifications.
Caption: Waste Segregation Decision Flow
Part 3: Standard Operating Protocol for Disposal
This protocol outlines the step-by-step methodology for safely collecting and preparing 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one for final disposal.
1. Personal Protective Equipment (PPE) Preparation:
-
Hand Protection: Wear chemically resistant nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[8]
-
Body Protection: A standard laboratory coat is required.
2. Waste Collection and Containment:
-
Container Selection: Use only a designated, properly labeled "Halogenated Organic Liquid Waste" container provided by your institution's EHS department. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, screw-top cap.[5]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical names of all constituents. Do not use abbreviations or chemical formulas.[9]
-
Transfer of Waste: Carefully pour the waste from your experimental flask or beaker into the waste container using a funnel to prevent spills. Perform this transfer within a chemical fume hood to minimize inhalation exposure.
-
Container Management: Never fill a waste container more than 90% full to allow for vapor expansion. Keep the container securely capped at all times except when actively adding waste.[9]
3. Decontamination of Labware:
-
Primary Rinse: Rinse any contaminated glassware (flasks, beakers, funnels) with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collection of Rinsate: This first rinse is now contaminated with a halogenated compound and must be disposed of into the "Halogenated Organic Waste" container.
-
Subsequent Cleaning: After the initial rinsate has been collected as hazardous waste, the glassware can be cleaned using standard laboratory procedures.
4. Storage Pending Disposal:
-
Location: Store the sealed halogenated waste container in a designated satellite accumulation area. This area should provide secondary containment (such as a large tub or tray) and be well-ventilated.
-
Incompatibilities: Keep the waste container away from strong acids, bases, and oxidizing agents.[1][9]
5. Final Disposal Arrangement:
-
Contact EHS: Once the waste container is approaching full, or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) office to arrange for a pickup. Do not attempt to dispose of the chemical through any other means.
Part 4: The Final Disposition: From Laboratory to Destruction
The journey of the halogenated waste container culminates in its transport to a licensed hazardous waste treatment facility. For 1-(2,5-Difluorophenyl)-3,3,3-trifluoropropan-1-one and other per- and polyfluorinated substances, the required and most effective disposal technology is high-temperature thermal destruction.[7][10][11]
The Rationale for Incineration: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds exceptionally stable and resistant to natural degradation.[7] Effective destruction requires extreme conditions:
-
High Temperatures: Incineration facilities must operate at temperatures sufficient to break the C-F bonds, typically above 1,400°C for some fluorinated compounds.[7]
-
Sufficient Residence Time: The waste must be held at this high temperature for a long enough duration to ensure complete destruction.
-
Acid Gas Scrubbing: The combustion process liberates the fluorine atoms, which then form hydrogen fluoride (HF). The incinerator's exhaust stream must pass through a "scrubber" system, which uses a caustic solution to neutralize the corrosive HF gas before it is released into the atmosphere.[6]
Caption: Full Lifecycle Disposal Workflow
Part 5: Emergency Response
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Report the spill to your laboratory supervisor and EHS department immediately.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet for Nonflammable Gas Mixture: 3,3,3-Trifluoropropene. Airgas. [Link]
-
1-(2,3,6-Trifluorophenyl)propan-1-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
3,3,3-Trifluoro-1-propanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Exploring 3,3,3-Trifluoro-1-Propanol: Properties and Applications. WorldOfChemicals. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]
-
Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Regulations.gov. [Link]
-
3,3,3-Trifluoro-1-phenylpropan-1-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
EPA Letter to Fluorinated HDPE Industry. Maine.gov. [Link]
-
Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
-
2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [Link]
-
Chlorotrifluoropropane. Wikipedia. [Link]
-
Safety Data Sheet trans-1-Chloro-3,3,3-trifluoropropene. Linde Gas. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 1-(2,3,6-Trifluorophenyl)propan-1-one | C9H7F3O | CID 2777975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3,3-Trifluoro-1-phenylpropan-1-one | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
